molecular formula C14H11FO2 B12091041 2'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde

2'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde

Cat. No.: B12091041
M. Wt: 230.23 g/mol
InChI Key: FMWOPJITQULZOR-UHFFFAOYSA-N
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Description

2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is an organic compound that has garnered interest in various fields of scientific research It is characterized by the presence of a fluoro group at the 2’ position, a methoxy group at the 5’ position, and a carboxaldehyde group at the 2 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of 2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2’-Fluoro-5-methoxybiphenyl-2-carboxylic acid.

    Reduction: 2’-Fluoro-5-methoxybiphenyl-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde exerts its effects depends on its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is unique due to the presence of both the fluoro and methoxy groups along with the reactive aldehyde group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-methoxybenzaldehyde

InChI

InChI=1S/C14H11FO2/c1-17-11-7-6-10(9-16)13(8-11)12-4-2-3-5-14(12)15/h2-9H,1H3

InChI Key

FMWOPJITQULZOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)C2=CC=CC=C2F

Origin of Product

United States

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